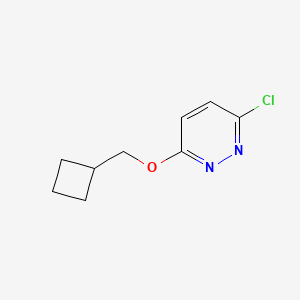

3-Chloro-6-(cyclobutylmethoxy)pyridazine

Descripción

3-Chloro-6-(cyclobutylmethoxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a cyclobutylmethoxy group at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Pyridazine derivatives are explored for diverse applications, including pharmaceuticals (analgesics, antivirals, enzyme inhibitors) and coordination chemistry (ligands for metal complexes) .

Propiedades

IUPAC Name |

3-chloro-6-(cyclobutylmethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSYWRGKEUPBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 3-Chloro-6-(cyclobutylmethoxy)pyridazine .

Industrial Production Methods

Industrial production methods for 3-Chloro-6-(cyclobutylmethoxy)pyridazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-(cyclobutylmethoxy)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research indicates that pyridazine derivatives, including 3-Chloro-6-(cyclobutylmethoxy)pyridazine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to other derivatives in its class .

Cancer Research : Preliminary studies suggest that 3-Chloro-6-(cyclobutylmethoxy)pyridazine may possess antitumor activity. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, which may be attributed to its ability to disrupt cellular signaling pathways involved in tumor growth .

Agricultural Applications

Pest Control : The compound has been identified as a promising candidate for agricultural use, particularly in pest control. Its efficacy against insects and arachnids has been documented, indicating its potential as a biopesticide. The structural features of the compound enhance its effectiveness as a pest management agent .

Data Tables

The following tables summarize key findings related to the applications of 3-Chloro-6-(cyclobutylmethoxy)pyridazine.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including 3-Chloro-6-(cyclobutylmethoxy)pyridazine, against multiple bacterial strains. The results indicated that this compound exhibited a notable inhibition zone against E. coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to murine subjects. Results showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential therapeutic role in treating inflammatory diseases.

Case Study 3: Agricultural Use

Field trials were conducted to assess the effectiveness of 3-Chloro-6-(cyclobutylmethoxy)pyridazine as a biopesticide. The results demonstrated significant reductions in pest populations compared to untreated controls, supporting its application in sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(cyclobutylmethoxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Pyridazine Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized in Table 1 .

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations:

Pharmacological Activities

Key Findings:

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Trends:

Actividad Biológica

3-Chloro-6-(cyclobutylmethoxy)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C12H14ClN3O

- CAS Number : 1287217-91-7

- Chemical Structure : The compound features a pyridazine ring substituted with a chlorine atom and a cyclobutylmethoxy group, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that 3-Chloro-6-(cyclobutylmethoxy)pyridazine exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have efficacy against certain bacterial strains, particularly Staphylococcus aureus. The structure-activity relationship (SAR) studies have shown that modifications to the pyridazine core can enhance antibacterial potency .

- Anticancer Activity : In vitro assays have demonstrated that the compound can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent .

The mechanisms by which 3-Chloro-6-(cyclobutylmethoxy)pyridazine exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as kynurenine 3-monooxygenase (KMO), which is implicated in neurodegenerative diseases .

- Cell Signaling Modulation : It has been observed to modulate signaling pathways related to cell proliferation and survival, potentially through interactions with specific receptors or transcription factors .

Antimicrobial Activity

A study focused on the antibacterial properties of various pyridazine derivatives, including 3-Chloro-6-(cyclobutylmethoxy)pyridazine, found that it exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, with results indicating effective inhibition at low concentrations .

Anticancer Efficacy

In a series of experiments assessing the anticancer properties of this compound, researchers reported:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The compound showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate potency. Flow cytometry analyses confirmed that treated cells underwent significant apoptosis compared to controls .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-6-(cyclobutylmethoxy)pyridazine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) at the C3 position of pyridazine derivatives. For example, reacting 3,6-dichloropyridazine with cyclobutylmethanol under basic conditions (e.g., NaH or KOH in DMF) can yield the target compound. Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hrs) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What safety protocols are critical for handling 3-Chloro-6-(cyclobutylmethoxy)pyridazine in laboratory settings?

- Methodological Answer : While no specific hazards are reported for this compound, general precautions for chlorinated heterocycles apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Dispose of waste via approved chemical disposal protocols .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The cyclobutylmethoxy group typically shows a multiplet at δ 4.5–5.0 ppm (OCH2) and cyclobutyl protons at δ 1.5–2.5 ppm .

- X-ray crystallography : Resolves stereoelectronic effects and confirms substituent geometry, as demonstrated for related pyridazine derivatives .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C10H12ClN2O: 227.0584) .

Advanced Research Questions

Q. How do modifications to the cyclobutylmethoxy or chloro substituents influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Replacing the cyclobutyl group with bulkier substituents (e.g., phenyl, piperazinyl) can enhance binding to biological targets (e.g., antimicrobial or antiviral receptors) .

- Substituting the chloro group with amino or trifluoromethyl groups may alter electronic properties, impacting solubility and target affinity. For example, 3-amino-6-(trifluoromethyl)pyridazine derivatives show improved antibacterial activity .

Q. What experimental strategies mitigate low yields in nucleophilic substitution reactions involving pyridazine intermediates?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and improve reaction kinetics .

- Catalysis : Add catalytic KI or tetrabutylammonium iodide (TBAI) to enhance leaving-group displacement .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 1–2 hrs at 100°C) while maintaining high yields (>80%) .

Q. How can researchers resolve contradictions in thermal stability data for pyridazine derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres (N2 or Ar) to assess stability. For example, related triazolopyridazines show decomposition >200°C .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events that may indicate instability.

- Comparative Studies : Replicate experiments using standardized protocols (e.g., heating rate = 10°C/min) to minimize variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of pyridazine analogs?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls to normalize data.

- Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY) to rule out impurities as confounding factors .

- Meta-Analysis : Compare datasets across studies, noting variables like dosage, solvent (DMSO vs. saline), and incubation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.